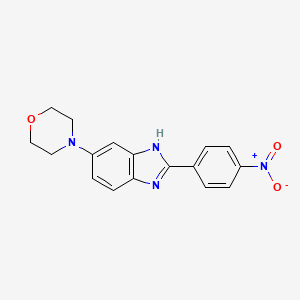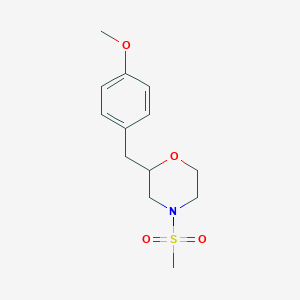![molecular formula C18H16ClF2NO3S B6001869 (3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6001869.png)
(3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as DPC 333 (this compound) and is a small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is an important enzyme involved in the regulation of immune response and has been implicated in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
Mécanisme D'action
DPC 333 inhibits PKCθ by binding to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling cascades. PKCθ plays a crucial role in T-cell activation, and its inhibition by DPC 333 has been shown to reduce the production of inflammatory cytokines and chemokines. This mechanism of action makes DPC 333 a potential therapeutic agent for various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
DPC 333 has been shown to reduce the activation and proliferation of T-cells, leading to a decrease in the production of inflammatory cytokines and chemokines. This effect has been observed in various in vitro and in vivo studies, suggesting that DPC 333 has potential therapeutic applications in autoimmune and inflammatory diseases. Additionally, DPC 333 has been shown to inhibit cancer cell growth and metastasis, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DPC 333 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, making it a valuable tool for studying the role of this enzyme in various diseases and physiological processes. However, DPC 333 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulations and delivery methods.
Orientations Futures
There are several future directions for research on DPC 333, including its potential therapeutic applications in autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate the effects of PKCθ inhibition on cancer cell growth and metastasis. Moreover, the optimization of DPC 333 formulations and delivery methods could improve its efficacy and bioavailability, making it a more suitable therapeutic agent.
Méthodes De Synthèse
The synthesis of DPC 333 involves a multi-step process, starting with the reaction of 3-chloroaniline with 2,4-difluorobenzene sulfonamide to produce the intermediate compound (3-chlorophenyl)(2,4-difluorophenyl)sulfonamide. This intermediate is then reacted with piperidine and a carbonyl compound to form the final product, DPC 333. The synthesis of DPC 333 has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
Applications De Recherche Scientifique
DPC 333 has been shown to be a potent and selective inhibitor of PKCθ, with no significant effects on other PKC isoforms. This specificity makes it an ideal tool for studying the role of PKCθ in various diseases and physiological processes. DPC 333 has been used in various in vitro and in vivo studies to investigate the role of PKCθ in T-cell activation, inflammation, and autoimmune diseases. Additionally, DPC 333 has been used to study the effects of PKCθ inhibition on cancer cell growth and metastasis.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[1-(2,4-difluorophenyl)sulfonylpiperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NO3S/c19-14-5-1-3-12(9-14)18(23)13-4-2-8-22(11-13)26(24,25)17-7-6-15(20)10-16(17)21/h1,3,5-7,9-10,13H,2,4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGKRMRVJIWJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6001793.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6001798.png)
![ethyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6001803.png)

![2-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6001821.png)
![2-(1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6001822.png)
![N-butyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6001827.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-(1H-indazol-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6001846.png)
![7-(2-methoxyethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001856.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B6001863.png)
![N-methyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6001875.png)

![6-bromo-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B6001889.png)
![(2-ethoxy-5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)methanol](/img/structure/B6001896.png)
